9,9-Dimethyl-2-nitro-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

9,9-dimethyl-2-nitrofluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNVINZCDHRVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677323 | |

| Record name | 9,9-Dimethyl-2-nitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605644-46-0 | |

| Record name | 9,9-Dimethyl-2-nitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9,9-Dimethyl-2-nitro-9H-fluorene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 9,9-Dimethyl-2-nitro-9H-fluorene, a key intermediate in the development of advanced organic electronic materials and pharmaceutical compounds.[1][2] This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for the two primary stages of the synthesis: the alkylation of fluorene to 9,9-dimethylfluorene and the subsequent regioselective nitration. The guide is intended for researchers, chemists, and professionals in the fields of materials science and drug discovery, offering field-proven insights to ensure procedural success and high-purity yields.

Introduction: The Significance of the 9,9-Dimethylfluorene Scaffold

The fluorene moiety is a foundational structural unit in a diverse array of functional organic materials, prized for its rigid, planar, and electron-rich nature.[3] The introduction of geminal dimethyl groups at the C9 position to form 9,9-dimethylfluorene serves a critical purpose: it enhances the solubility of fluorene-based molecules and prevents the formation of undesirable aggregates, thereby improving the performance and processability of derived materials.[1] This modification is particularly crucial in the synthesis of polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications.[1]

The further functionalization of the 9,9-dimethylfluorene core, specifically through nitration to introduce a nitro (-NO2) group at the C2 position, yields 9,9-Dimethyl-2-nitro-9H-fluorene. This nitro-substituted derivative is a versatile intermediate.[4] The electron-withdrawing nature of the nitro group significantly alters the electronic properties of the fluorene system, making it a valuable building block for "push-pull" chromophores with applications in nonlinear optics.[4] Furthermore, the nitro group can be readily reduced to an amino group, opening pathways to a wide range of other functionalized fluorene derivatives for pharmaceutical and materials science research.[4]

This guide will elucidate a reliable and efficient synthetic route to this important compound, focusing on the practical aspects of the laboratory-scale preparation.

Overall Synthesis Pathway

The synthesis of 9,9-Dimethyl-2-nitro-9H-fluorene is typically achieved in a two-step process, as illustrated below. The first step involves the exhaustive methylation of the acidic C9 protons of fluorene. The second step is the electrophilic aromatic substitution to introduce a nitro group, primarily at the C2 position.

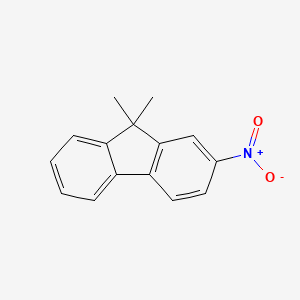

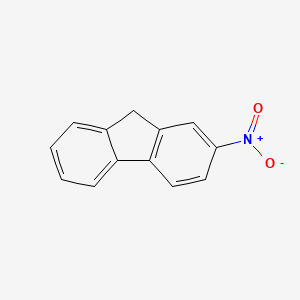

Caption: Overall two-step synthesis of 9,9-Dimethyl-2-nitro-9H-fluorene.

Step 1: Synthesis of 9,9-Dimethylfluorene via Alkylation

The key to the first step is the deprotonation of the C9 position of fluorene, which is acidic due to the aromatic stabilization of the resulting carbanion. Following deprotonation, the fluorenyl anion acts as a nucleophile, attacking an electrophilic methyl source in a substitution reaction.

Mechanistic Insight: Deprotonation and Nucleophilic Substitution

The protons at the C9 position of fluorene have a pKa of approximately 23, making them susceptible to deprotonation by a sufficiently strong base.[5] Once deprotonated, the resulting fluorenyl anion is a potent nucleophile. The subsequent reaction with a methylating agent, such as methyl iodide, proceeds via an SN2 mechanism.[6] To achieve dimethylation, this process is repeated.

A highly effective approach for this alkylation is the use of phase-transfer catalysis (PTC).[5] In this method, a quaternary ammonium salt transfers the base (e.g., hydroxide) from the aqueous phase to the organic phase containing the fluorene. This generates the fluorenyl anion in the organic phase, where it can then react with the alkylating agent.[5][7]

Recommended Protocol: Alkylation using Methyl Iodide and Phase-Transfer Catalysis

This protocol is favored for its high yield and relatively mild conditions.

Table 1: Reagents and Materials for Alkylation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Fluorene | 166.22 | 10.0 g | 0.060 | Starting material |

| Methyl Iodide (Iodomethane) | 141.94 | 12.0 mL (27.4 g) | 0.193 | Methylating agent (use in excess) |

| Sodium Hydroxide (50% w/w aq.) | 40.00 | 20 mL | - | Base |

| Benzyltriethylammonium Chloride | 227.77 | 1.37 g | 0.006 | Phase-transfer catalyst |

| Toluene | 92.14 | 100 mL | - | Organic solvent |

| Methanol | 32.04 | As needed | - | For recrystallization |

Experimental Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluorene (10.0 g, 0.060 mol), toluene (100 mL), and benzyltriethylammonium chloride (1.37 g, 0.006 mol).

-

Begin vigorous stirring to dissolve the solids.

-

Carefully add the 50% aqueous sodium hydroxide solution (20 mL).

-

Add methyl iodide (12.0 mL, 0.193 mol) to the mixture.

-

Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of water.

-

Separate the organic layer, and wash it sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product will be a solid. Recrystallize from hot methanol to obtain pure 9,9-dimethylfluorene as a white crystalline solid.

-

Dry the crystals in a vacuum oven. The expected yield is typically high, in the range of 90-95%.

Step 2: Synthesis of 9,9-Dimethyl-2-nitro-9H-fluorene via Nitration

The second step involves the electrophilic aromatic nitration of the 9,9-dimethylfluorene intermediate. The gem-dimethyl group at the C9 position is an ortho-, para-director. Due to steric hindrance at the C1 and C8 positions, electrophilic attack is favored at the C2 and C7 positions. By controlling the reaction conditions and stoichiometry, selective mono-nitration at the C2 position can be achieved.

Mechanistic Insight: Electrophilic Aromatic Substitution

The nitration of aromatic compounds typically proceeds via the generation of a highly electrophilic nitronium ion (NO2+).[1] In the classic mixed-acid nitration, concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the nitronium ion.[1][8] The nitronium ion is then attacked by the electron-rich aromatic ring of 9,9-dimethylfluorene, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).[9] Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the nitro-substituted product.[1]

Recent studies have shown that milder nitrating agents, such as copper(II) nitrate in acetic anhydride, can also be highly effective and offer excellent regioselectivity for the nitration of fluorene derivatives, providing high yields of the 2-nitro product.[3]

Recommended Protocol: Nitration using Copper(II) Nitrate

This method is advantageous due to its milder conditions and high yield of the desired mono-nitro product.[3]

Table 2: Reagents and Materials for Nitration

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 9,9-Dimethylfluorene | 194.27 | 5.0 g | 0.0257 | Starting material |

| Copper(II) Nitrate Trihydrate | 241.60 | 3.11 g | 0.0129 | Nitrating agent (0.5 equivalents) |

| Acetic Anhydride | 102.09 | 50 mL | - | Solvent and reagent |

| Ethanol | 46.07 | As needed | - | For recrystallization |

Experimental Procedure:

-

In a 100 mL round-bottom flask, dissolve 9,9-dimethylfluorene (5.0 g, 0.0257 mol) in acetic anhydride (50 mL) with stirring at room temperature.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add copper(II) nitrate trihydrate (3.11 g, 0.0129 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into 200 mL of ice-water with vigorous stirring.

-

A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Dry the crude product in air.

-

Recrystallize the crude solid from hot ethanol to yield 9,9-Dimethyl-2-nitro-9H-fluorene as a yellow crystalline solid.[10]

-

Dry the purified product in a vacuum oven. A yield of approximately 91% can be expected.[3]

Characterization and Purity Assessment

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

-

Melting Point: Pure 9,9-dimethylfluorene has a melting point of around 48-51°C. 9,9-Dimethyl-2-nitro-9H-fluorene has a reported melting point of approximately 103°C.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the chemical structure and the position of the nitro group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[12]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling Precautions

-

Methyl Iodide: is a toxic and volatile substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[13]

-

Strong Bases and Acids: Sodium hydroxide and concentrated acids are corrosive. Handle with care and wear appropriate PPE.

-

Nitration Reactions: Nitration reactions are exothermic and can be hazardous if not properly controlled. Maintain the recommended temperature and add reagents slowly.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the laboratory-scale preparation of 9,9-Dimethyl-2-nitro-9H-fluorene. The alkylation of fluorene using phase-transfer catalysis offers a high-yield route to the 9,9-dimethylfluorene intermediate. Subsequent regioselective nitration under mild conditions with copper(II) nitrate provides the desired 2-nitro derivative in excellent yield. By adhering to the protocols and safety precautions outlined, researchers can successfully synthesize this valuable compound for further applications in materials science and drug discovery.

References

-

PTC Organics, Inc. PTC C-Alkylation. [Link]

-

Mechanism involving C-alkylation of fluorene derivatives 4. ResearchGate. [Link]

-

Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. ACS Publications. [Link]

- A new method for synthesizing 9,9-dimethylfluorene.

-

t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. ResearchGate. [Link]

-

t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. RSC Publishing. [Link]

-

t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. PMC - NIH. [Link]

-

H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols. Catalysis Science & Technology (RSC Publishing). [Link]

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. NIH. [Link]

-

Fluorene to Fluorenone Chromatography + Phase Transfer Catalyst EXPLAINED. YouTube. [Link]

-

Method Development and Catalysis. Véronique Gouverneur Research Group. [Link]

-

Industrial Phase-Transfer Catalysis. [Link]

-

Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR. [Link]

-

9,9-Dimethyl-2-nitro-9H-fluorene. PubChem. [Link]

-

Is sulfuric acid needed in nitrations? Would fuming nitric acid still nitrate organic materials?. Quora. [Link]

-

9,9-Dimethyl-2-nitrofluorene. MySkinRecipes. [Link]

- Nitration process.

- Nitration process.

-

Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. Scilit. [Link]

-

Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate. [Link]

-

Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

-

9.14: Biological Methylating Reagents. Chemistry LibreTexts. [Link]

-

Conventional procedures for O-methylation and -demethylation. ResearchGate. [Link]

- Purification of crude 9,9-bis-(4-hydroxyphenyl)-fluorene.

-

High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof. Patent 1253129. [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. [Link]

-

Methylation using iodomethane. Reddit. [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. [Link]

Sources

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. kbr.com [kbr.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

- 11. WO1998019978A1 - Nitration process - Google Patents [patents.google.com]

- 12. 9,9-Dimethyl-2-nitro-9H-fluorene | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 9,9-Dimethyl-2-nitro-9H-fluorene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Versatile Fluorene Derivative

9,9-Dimethyl-2-nitro-9H-fluorene stands as a significant chemical entity within the broader family of fluorene derivatives. Its unique molecular architecture, characterized by a rigid, planar fluorene core, geminal dimethyl groups at the C9 position, and a strategically placed nitro group, imparts a distinct set of physicochemical properties. These characteristics make it a highly valuable intermediate in diverse fields, from advanced materials science to pharmaceutical development.[1][2] The dimethyl substitution enhances solubility and prevents undesirable aggregation, while the nitro group serves as a versatile chemical handle for further functionalization, particularly for creating "push-pull" systems essential in optoelectronics or for conversion to an amino group in medicinal chemistry.[3][4]

This guide offers an in-depth exploration of the core physicochemical properties of 9,9-Dimethyl-2-nitro-9H-fluorene. It is designed to provide researchers and developers with the foundational knowledge required to effectively utilize this compound in their work, moving beyond simple data points to explain the causality behind its behavior and the methodologies for its characterization.

Molecular Identity and Structural Framework

A precise understanding of a compound's identity is the bedrock of any scientific investigation. 9,9-Dimethyl-2-nitro-9H-fluorene is systematically identified by several key descriptors.

-

IUPAC Name : 9,9-dimethyl-2-nitrofluorene[5]

-

Synonyms : 9,9-Dimethyl-2-nitrofluorene, 2-Nitro-9,9-dimethylfluorene[6]

The structural arrangement of these atoms dictates the compound's properties. The fluorene system provides a rigid, conjugated backbone, while the nitro group introduces strong electron-withdrawing characteristics.

Caption: 2D Molecular Structure of 9,9-Dimethyl-2-nitro-9H-fluorene.

Core Physicochemical Properties

The physical and chemical attributes of a compound determine its behavior in various systems, from reaction flasks to biological matrices. The properties of 9,9-Dimethyl-2-nitro-9H-fluorene are summarized below.

| Property | Value | Source(s) |

| Appearance | Yellow crystalline solid / Yellow powder | [6][7][9] |

| Melting Point | 103 °C (range: 100.0 - 105 °C) | [3][6][9] |

| Boiling Point | 373.1 ± 21.0 °C at 760 mmHg | [3][6] |

| Density | 1.2 ± 0.1 g/cm³ | [3][6] |

| Solubility | Soluble in organic solvents. | [6][7] |

| Purity | Typically ≥98% or ≥99% | [3][6][9] |

Computed Properties from Computational Modeling

For properties that may not be experimentally determined or readily available, computational models provide valuable estimates. The following data is sourced from PubChem's computed properties.[5]

| Property | Value | Source |

| XLogP3 | 4.3 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 239.094628657 Da | [5] |

| Monoisotopic Mass | 239.094628657 Da | [5] |

| Topological Polar Surface Area | 45.8 Ų | [5] |

Insight into the Data: The high melting point suggests a stable crystalline lattice. A positive XLogP3 value indicates a lipophilic nature, consistent with its observed solubility in organic solvents rather than aqueous media. The topological polar surface area (TPSA) contributed by the nitro group is moderate, influencing its solubility and potential interactions in biological systems.

Synthesis, Reactivity, and Spectroscopic Characterization

Synthetic Pathway

While multiple synthetic routes exist, a common method involves the ketocondensation reaction of 2-nitroacetophenone and 4-methylacetophenone under alkaline conditions, followed by crystallization and purification to yield the final product.[7] The fluorene scaffold itself is often built through reactions that form the central five-membered ring. The nitro group is typically introduced via nitration of the pre-formed 9,9-dimethylfluorene core.

Chemical Reactivity

The reactivity of 9,9-Dimethyl-2-nitro-9H-fluorene is dominated by the nitro group. This group is a strong deactivator for electrophilic aromatic substitution but is highly valuable for nucleophilic substitution or reduction. A key transformation is the reduction of the nitro group to an amine (e.g., using hydrazine), which converts the electron-withdrawing nature of the substituent to a powerful electron-donating group.[4] This transformation is fundamental for creating D-π-A (Donor-π-Acceptor) chromophores used in nonlinear optics and OLEDs.[4]

Spectroscopic Profile

Characterization and purity assessment rely heavily on spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The aromatic protons will show characteristic splitting patterns in the downfield region, while the two methyl groups at C9 will appear as a sharp singlet in the upfield region.

-

Infrared (IR) Spectroscopy : IR analysis would confirm the presence of key functional groups. Characteristic peaks would include strong asymmetric and symmetric stretches for the nitro group (NO₂) typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, as well as C-H stretches for the aromatic and aliphatic portions.

-

UV-Visible (UV-Vis) Spectroscopy : The conjugated fluorene system gives rise to distinct absorption bands in the UV-Vis spectrum. For related 2,7-disubstituted 9H-fluorene compounds, strong absorption maxima (λmax) are observed in the UV region, often between 270 nm and 370 nm.[11] The exact position and intensity of these bands for 9,9-Dimethyl-2-nitro-9H-fluorene would be influenced by the nitro substituent.

Experimental Protocols for Property Determination

To ensure scientific rigor, the properties listed above must be verifiable through standardized experimental protocols.

Protocol 1: Melting Point Determination via Capillary Method

Causality: The melting point is a definitive physical property that indicates purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 9,9-Dimethyl-2-nitro-9H-fluorene is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp) alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (103 °C).

-

Observation: The rate of heating is then slowed to 1-2 °C per minute. The temperature range is recorded from the point at which the first liquid droplet appears to the point where the entire sample becomes a clear liquid.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a cornerstone technique for determining the purity of organic compounds.[9] It separates the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase, allowing for precise quantification.

Methodology:

-

Standard & Sample Preparation: A standard solution of known concentration is prepared by dissolving a reference sample of 9,9-Dimethyl-2-nitro-9H-fluorene in a suitable solvent (e.g., acetonitrile). The test sample is prepared similarly.

-

System Configuration: An HPLC system equipped with a C18 reverse-phase column and a UV detector is used. The detector is set to a wavelength where the compound exhibits strong absorbance.

-

Mobile Phase: A mobile phase, typically a mixture of acetonitrile and water, is selected and degassed. An isocratic or gradient elution may be used to achieve optimal separation.

-

Injection & Elution: A precise volume (e.g., 10 µL) of the sample solution is injected into the system. The mobile phase carries the sample through the column.

-

Detection & Analysis: The UV detector records the absorbance as a function of time, generating a chromatogram. The area of the peak corresponding to 9,9-Dimethyl-2-nitro-9H-fluorene is compared to the total area of all peaks to calculate the purity as a percentage.

Caption: Workflow for Purity Analysis via HPLC.

Applications and Industrial Relevance

The physicochemical properties of 9,9-Dimethyl-2-nitro-9H-fluorene make it a strategic precursor in several high-value applications.

-

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are widely used in OLEDs due to their high photoluminescence quantum yields and thermal stability.[2] 9,9-Dimethyl-2-nitro-9H-fluorene serves as a key building block for synthesizing more complex, functional fluorene-based materials used as light-emitting layers or host materials in OLED devices.[6][7][9]

-

Pharmaceutical Intermediates: The fluorene scaffold is present in numerous pharmacologically active molecules.[1][2] This compound acts as a versatile starting material for synthesizing novel drug candidates. The nitro group can be transformed into various other functionalities, allowing for the exploration of new chemical space in drug discovery.[1][6]

-

Fluorescent Dyes: Its inherent fluorescence, derived from the fluorene core, makes it and its derivatives suitable for use as fluorescent probes in biomedical research and imaging applications.[6][7]

-

Advanced Polymers & Materials Science: It is employed in the development of advanced polymers with specific optical or photochemical properties.[3] Its rigid structure can be incorporated into polymer backbones to enhance thermal stability and control optoelectronic characteristics.

Safety, Handling, and Storage

While comprehensive toxicological data is limited, standard laboratory precautions should be observed when handling 9,9-Dimethyl-2-nitro-9H-fluorene.[7]

-

Storage: Store in a cool, dry, and well-ventilated warehouse. Keep away from fire and heat sources.[6] The container should be tightly sealed.

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

9,9-Dimethyl-2-nitro-9H-fluorene is more than a simple chemical reagent; it is a meticulously designed molecular building block. Its combination of a rigid, fluorescent core, solubilizing dimethyl groups, and a reactive nitro handle provides a powerful platform for innovation. From brighter and more efficient OLED displays to the synthesis of next-generation pharmaceuticals, the unique physicochemical properties of this compound ensure its continued relevance and importance in both academic research and industrial application. A thorough understanding of these properties is the first step toward unlocking its full potential.

References

- 9,9-Dimethyl-2-nitrofluorene 605644-46-0. (n.d.). Google Search.

- 9,9-Dimethyl-2-nitrofluorene - MySkinRecipes. (n.d.). MySkinRecipes.

- 9,9-Dimethyl-2-nitro-9H-fluorene CAS NO.605644-46-0. (n.d.). LookChem.

- Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. (n.d.). National Institutes of Health (NIH).

- 9,9-Dimethyl-2-nitro-9H-fluorene | C15H13NO2 | CID 46912048. (n.d.). PubChem.

- 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene synthesis. (n.d.). ChemicalBook.

- The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene. (n.d.). Ningbo Inno Pharmchem Co., Ltd..

- 9,9-Dimethylfluorene | C15H14 | CID 78325. (n.d.). PubChem.

- Chemical Properties of 9H-Fluorene, 2-nitro- (CAS 607-57-8). (n.d.). Cheméo.

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023, September 7). BOC Sciences.

- S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. (n.d.). The Royal Society of Chemistry.

- 2-nitro-9H-fluorene. (2025, May 20). ChemSynthesis.

- 9,9-Dimethyl-2-nitro-9H-fluorene. (n.d.). J&K Scientific.

- 9,9-Dimethyl-2-nitro-9H-fluorene CAS 605644-46-0. (n.d.). Warshel Chemical Ltd.

- 9,9-Dimethyl-2-nitro-9H-fluorene CAS NO.605644-46-0. (n.d.). LookChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]

- 4. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9,9-Dimethyl-2-nitro-9H-fluorene | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]

- 7. 9,9-Dimethyl-2-nitro-9H-fluorene CAS NO.605644-46-0, CasNo.605644-46-0 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]

- 8. 9,9-Dimethyl-2-nitro-9H-fluorene [jknbiochem.net]

- 9. warshel.com [warshel.com]

- 10. 9,9-Dimethyl-2-nitro-9H-fluorene, CasNo.605644-46-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 9,9-Dimethyl-2-nitro-9H-fluorene (CAS: 605644-46-0): Synthesis, Properties, and Applications in Research and Development

Introduction: The Strategic Importance of a Functionalized Fluorene Core

In the landscape of advanced organic intermediates, 9,9-Dimethyl-2-nitro-9H-fluorene stands out as a molecule of significant strategic value. Its architecture, featuring a rigid, polycyclic aromatic fluorene scaffold, is enhanced by two key functionalizations: geminal dimethyl groups at the C9 position and a nitro group at the C2 position. The fluorene core itself is a well-established photophore, prized for its inherent fluorescence and thermal stability, making it a cornerstone in materials science.[1] The dimethyl substitution at the C9 methylene bridge critically enhances this stability by preventing oxidation at this otherwise reactive site, thereby ensuring the integrity of the conjugated system in demanding applications.

The introduction of the nitro group, a potent electron-withdrawing moiety, transforms the molecule into a versatile building block. This functionalization not only modulates the electronic properties of the fluorene system but also serves as a reactive handle for extensive chemical derivatization. It is this combination of a stable, photoactive core with a versatile functional group that positions 9,9-Dimethyl-2-nitro-9H-fluorene as a pivotal intermediate for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, offering field-proven insights into its utilization in both materials science and medicinal chemistry.

Physicochemical Properties and Characterization

9,9-Dimethyl-2-nitro-9H-fluorene is a yellow crystalline solid, a physical characteristic typical of many nitroaromatic compounds.[2] Its core properties are summarized below.

Table 1: Physicochemical Properties of 9,9-Dimethyl-2-nitro-9H-fluorene

| Property | Value | Source(s) |

| CAS Number | 605644-46-0 | [3] |

| Molecular Formula | C₁₅H₁₃NO₂ | [2][3] |

| Molecular Weight | 239.27 g/mol | [3][4] |

| Appearance | Yellow crystalline solid/powder | [2] |

| Melting Point | 103 °C | [4] |

| Boiling Point | 373 °C (Predicted) | [4] |

| Density | 1.204 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents | [2] |

| Purity | Typically ≥98% (Commercial Grade) | [2][4] |

Spectroscopic Profile (Anticipated)

Full structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, a competent chemist can anticipate the key features based on its structure:

-

¹H NMR: The spectrum should feature a sharp singlet around 1.5 ppm corresponding to the six equivalent protons of the two methyl groups at C9. The aromatic region (7.3-8.5 ppm) will display a complex pattern of seven protons. The protons ortho and para to the electron-withdrawing nitro group will be shifted downfield.

-

¹³C NMR: The spectrum will show a characteristic signal for the quaternary C9 carbon. Aromatic carbons will appear in the 120-150 ppm range, with the carbon attached to the nitro group (C2) being significantly deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected. Strong asymmetric and symmetric stretching bands for the nitro group (N-O) should appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching from the aromatic rings and methyl groups will be observed around 3100-3000 cm⁻¹ and 2970 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be readily observable at m/z = 239.27, confirming the molecular weight.

Synthesis and Purification: A Guided Pathway

The most logical and industrially scalable synthesis of 9,9-Dimethyl-2-nitro-9H-fluorene involves a two-step process starting from fluorene. The causality behind this choice is clear: fluorene is a readily available feedstock, and the subsequent reactions—alkylation followed by nitration—are robust and well-understood transformations in organic chemistry.

Synthetic Workflow Rationale

-

Step 1: Alkylation of Fluorene. The acidic protons of the methylene bridge (C9) on fluorene are readily removed by a strong base. The resulting carbanion is a potent nucleophile that can be alkylated. Using a methylating agent installs the crucial gem-dimethyl groups. This step is foundational, as it imparts the aforementioned stability to the scaffold.[5]

-

Step 2: Electrophilic Nitration. With the stable 9,9-dimethylfluorene precursor in hand, an electrophilic aromatic substitution is performed.[6] The fluorene ring system is activated towards electrophiles, and nitration typically occurs at the C2 and C7 positions. Under controlled conditions, mono-nitration can be favored to yield the target compound.[7]

Diagram 1: Synthetic workflow for 9,9-Dimethyl-2-nitro-9H-fluorene.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system based on established chemical principles for the synthesis of the precursor, 9,9-dimethylfluorene, followed by its nitration.[5][7]

Part A: Synthesis of 9,9-Dimethylfluorene (Precursor)

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add fluorene (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of fluorene).

-

Base Addition: Cool the stirred suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise over 30 minutes. Causality: The strong base NaH is required to deprotonate the weakly acidic C9 protons of fluorene. DMF is a suitable polar aprotic solvent for this reaction.

-

Alkylation: After stirring for 1 hour at room temperature, add dimethyl carbonate (DMC, 2.2 eq) dropwise via the dropping funnel, maintaining the temperature below 40 °C. Stir for 3-5 hours. Self-Validation: Reaction progress can be monitored by TLC, observing the disappearance of the fluorene spot.

-

Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 9,9-dimethylfluorene as a white solid.[6][8]

Part B: Nitration to 9,9-Dimethyl-2-nitro-9H-fluorene

-

Dissolution: In a separate flask, dissolve the purified 9,9-dimethylfluorene (1.0 eq) in glacial acetic acid.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 eq) at 0 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 9,9-dimethylfluorene, maintaining the reaction temperature below 20 °C. Allow the reaction to stir at room temperature for 2-4 hours. Causality: The mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile for this aromatic substitution.

-

Precipitation & Isolation: Pour the reaction mixture onto crushed ice. The yellow solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Final Purification: The crude 9,9-Dimethyl-2-nitro-9H-fluorene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product. Self-Validation: Purity should be confirmed by melting point analysis and HPLC. Structure is confirmed by spectroscopic methods as outlined in Section 1.1.

Chemical Reactivity and Derivatization Potential

The true value of 9,9-Dimethyl-2-nitro-9H-fluorene lies in its potential for derivatization. The nitro group is not merely a modulator of electronic properties but a gateway to a vast array of other functional groups, most notably the amino group.

Key Transformation: Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis.[9] This reaction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, which can then serve as a nucleophile, a base, or a precursor for diazonium salts. For drug development, this transformation is critical for introducing diversity and building pharmacologically relevant moieties like amides and sulfonamides.[10]

Diagram 2: Key derivatization pathways from the amino intermediate.

Detailed Protocol: Catalytic Reduction to 9,9-Dimethyl-9H-fluoren-2-amine

This protocol is adapted from highly reliable, field-proven methods for the reduction of aromatic nitro compounds.[9][11]

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 9,9-Dimethyl-2-nitro-9H-fluorene (1.0 eq) in ethanol.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

-

Reducing Agent: Warm the mixture to 50-60 °C. Add hydrazine hydrate (80% solution, 3-5 eq) dropwise. Causality: Hydrazine, in the presence of the Pd/C catalyst, generates diimide (N₂H₂) in situ, which is the active reducing species. This method avoids the need for high-pressure hydrogenation equipment.

-

Reaction Monitoring: An exothermic reaction and evolution of nitrogen gas should be observed. The reaction is typically complete within 1-2 hours, which can be confirmed by the disappearance of the yellow color and verified by TLC analysis.

-

Catalyst Removal: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol. Self-Validation: A colorless filtrate indicates complete reduction.

-

Isolation: Concentrate the combined filtrates under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent to yield 9,9-Dimethyl-9H-fluoren-2-amine.

Applications and Future Directions

The unique structural and electronic features of 9,9-Dimethyl-2-nitro-9H-fluorene and its derivatives make them valuable in high-technology sectors.

Materials Science & Optoelectronics

Fluorene-based polymers are workhorse materials in Organic Light-Emitting Diodes (OLEDs), particularly for blue light emission.[1][12] The rigid, planar structure of the fluorene core facilitates efficient charge transport and provides high photoluminescence quantum yields.[13]

-

OLED Intermediates: 9,9-Dimethyl-2-nitro-9H-fluorene serves as a key building block. The nitro group can be used to create donor-pi-acceptor (D-π-A) structures, which are essential for tuning the emission color and efficiency of OLED materials.[14] The reduction to an amine allows for its incorporation into polymer backbones or as a precursor for other functional emitters.[15][16]

-

Advanced Polymers: The derivatization potential allows for the synthesis of polymers with specific optical properties for applications in organic photovoltaics (OPVs) and sensors.[4]

Drug Discovery and Medicinal Chemistry

The fluorene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][17][18]

-

Scaffold for Novel Therapeutics: 9,9-Dimethyl-2-nitro-9H-fluorene provides a robust starting point for creating libraries of novel compounds. The key nitro-to-amine reduction opens the door to a wide range of synthetic modifications.[10]

-

Bioactive Nitro Compounds: The nitroaromatic moiety itself is present in many approved drugs and is known to exhibit a wide spectrum of biological activities.[19] While often associated with toxicity, the nitro group can be a critical pharmacophore, often acting as a bio-reductive "warhead" in hypoxic environments like solid tumors.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. 9,9-Dimethyl-2-nitro-9H-fluorene and related compounds require careful handling.

-

General Precautions: Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

-

Toxicity Profile: Nitroaromatic compounds as a class are considered hazardous and can exhibit toxicity.[20][21] Overexposure may lead to health issues.[22]

-

Analogue Hazard Warning: The parent compound, 2-nitrofluorene (without the dimethyl groups), is classified as possibly carcinogenic to humans (Group 2B) by the IARC and is a known mutagen.[23][24][25] The biological activity of nitroaromatics is often initiated by the metabolic reduction of the nitro group.[19][23] Given this, 9,9-Dimethyl-2-nitro-9H-fluorene should be handled with the same level of caution as a potential carcinogen and mutagen until proven otherwise.

Conclusion

9,9-Dimethyl-2-nitro-9H-fluorene is more than just a chemical intermediate; it is a versatile platform for innovation. Its stable, photoactive core, combined with the synthetic flexibility offered by the nitro group, provides researchers with a powerful tool for constructing complex and functional molecules. From next-generation OLED displays to novel therapeutic agents, the derivatives of this compound hold significant promise. This guide has outlined the fundamental properties, a robust synthetic pathway, and key transformations that empower scientists to unlock the full potential of this valuable molecular scaffold.

References

- CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google P

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - NIH. [Link]

-

9,9-Dimethyl-2-nitro-9H-fluorene | C15H13NO2 | CID 46912048 - PubChem. [Link]

-

Blue fluorescent OLED materials and their application for high-performance devices - NIH. [Link]

-

Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. [Link]

-

2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem. [Link]

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. [Link]

-

Environmental toxicity risk evaluation of nitroaromatic compounds: Machine learning driven binary/multiple classification and design of safe alternatives - PubMed. [Link]

-

The Future of 2-Nitrofluorene: Innovations in Synthesis and Application. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

-

9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem - NIH. [Link]

-

Understanding the Role of Fluorene Derivatives in Pharmaceutical Synthesis. [Link]

-

Applications and Future Developments of Flexible Organic Light-emitting Diode. [Link]

-

Nitro Reduction - Common Conditions. [Link]

-

In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - MDPI. [Link]

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - ResearchGate. [Link]

-

A Perspective on Synthesis and Applications of Fluorenones - ResearchGate. [Link]

-

Chemical structures of 9,9-dimethylfluorene (FL1-C1),... - ResearchGate. [Link]

-

Organic Light Emitting Diodes: Devices and applications - Journal of Materials and Environmental Science. [Link]

-

2-Nitrofluorene - IARC Publications. [Link]

-

In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic. [Link]

- WO2020128434A1 - Method of reducing aromatic nitro compounds - Google P

-

2-NITROFLUORENE. [Link]

-

Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology. [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores - MDPI. [Link]

-

Webinar 13 Multi Stack OLEDs use in Automotive, Lighting, and Microdisplay Applications OLEDWorks - YouTube. [Link]

-

9,9-Dimethyl-2-nitrofluorene - MySkinRecipes. [Link]

-

Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives - ResearchGate. [Link]

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. 9,9-Dimethyl-2-nitro-9H-fluorene CAS NO.605644-46-0, CasNo.605644-46-0 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]

- 3. 9,9-Dimethyl-2-nitro-9H-fluorene | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]

- 5. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

- 6. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 9,9-Dimethylfluorene | 4569-45-3 | TCI AMERICA [tcichemicals.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. ossila.com [ossila.com]

- 15. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Environmental toxicity risk evaluation of nitroaromatic compounds: Machine learning driven binary/multiple classification and design of safe alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. publications.iarc.who.int [publications.iarc.who.int]

- 25. aniara.com [aniara.com]

An In-depth Technical Guide on the Solubility of 9,9-Dimethyl-2-nitro-9H-fluorene in Organic Solvents

Introduction

9,9-Dimethyl-2-nitro-9H-fluorene is a substituted fluorene derivative characterized by a nitro group at the 2-position and two methyl groups at the 9-position of the fluorene core. This yellow crystalline solid is a key intermediate in the synthesis of various organic materials.[1] Its applications span from the development of organic light-emitting diodes (OLEDs) to its use as a fluorescent dye in biomedical research.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes.

Theoretical Framework: Factors Influencing Solubility

The solubility of an organic compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] For 9,9-Dimethyl-2-nitro-9H-fluorene, several key factors come into play:

-

Molecular Structure and Polarity: The fluorene backbone is a large, nonpolar aromatic system. The introduction of a nitro group (-NO2) at the 2-position introduces a significant dipole moment, increasing the polarity of the molecule. The two methyl groups at the 9-position are nonpolar. The overall molecule can be considered moderately polar.

-

Solvent Polarity: The solubility of 9,9-Dimethyl-2-nitro-9H-fluorene will be highest in organic solvents with a similar polarity. Solvents that can engage in dipole-dipole interactions with the nitro group will be particularly effective.

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

-

Hydrogen Bonding: 9,9-Dimethyl-2-nitro-9H-fluorene is not a hydrogen bond donor. However, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Therefore, it may exhibit some solubility in protic solvents capable of hydrogen bonding, although this is likely to be limited by the large nonpolar fluorene core.

The interplay of these factors determines the extent to which 9,9-Dimethyl-2-nitro-9H-fluorene will dissolve in a given organic solvent.

Figure 1: Key factors influencing the solubility of 9,9-Dimethyl-2-nitro-9H-fluorene.

Qualitative Solubility of 9,9-Dimethyl-2-nitro-9H-fluorene

Based on available safety and technical data sheets, 9,9-Dimethyl-2-nitro-9H-fluorene is described as being "soluble in organic solvents". This general statement suggests that it is likely to dissolve in a range of common laboratory solvents.

Table 1: Physicochemical Properties of 9,9-Dimethyl-2-nitro-9H-fluorene

| Property | Value | Reference |

| Appearance | Yellow crystalline solid | [1] |

| Molecular Formula | C15H13NO2 | [4] |

| Molecular Weight | 239.27 g/mol | [4] |

| Melting Point | 103 °C | [5] |

| Boiling Point | 373.1±21.0 °C at 760 mmHg | [1] |

Given its moderately polar nature, it is anticipated to have good solubility in solvents such as:

-

Chlorinated solvents: Dichloromethane, Chloroform

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Ketones: Acetone, Methyl ethyl ketone

-

Esters: Ethyl acetate

-

Aromatic hydrocarbons: Toluene, Xylene

Its solubility is expected to be lower in highly polar, protic solvents like methanol and ethanol, and very low in nonpolar aliphatic hydrocarbons such as hexane and heptane. It is considered insoluble in water.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of specific solubility data, the following detailed protocol outlines the widely accepted isothermal shake-flask method. This method is reliable for determining the thermodynamic solubility of a compound.

Objective: To quantitatively determine the solubility of 9,9-Dimethyl-2-nitro-9H-fluorene in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

9,9-Dimethyl-2-nitro-9H-fluorene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker or water bath

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 9,9-Dimethyl-2-nitro-9H-fluorene into several vials. An excess is crucial to ensure a saturated solution is formed.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method (Preferred):

-

Develop a suitable HPLC method for the quantification of 9,9-Dimethyl-2-nitro-9H-fluorene. This will involve selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations of 9,9-Dimethyl-2-nitro-9H-fluorene in the solvent of interest.

-

Inject the calibration standards and the diluted sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of 9,9-Dimethyl-2-nitro-9H-fluorene in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Create a calibration curve according to the Beer-Lambert Law.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Figure 2: Experimental workflow for the quantitative determination of solubility.

Conclusion

While specific quantitative solubility data for 9,9-Dimethyl-2-nitro-9H-fluorene in various organic solvents is not extensively documented in publicly available literature, a strong theoretical understanding of its chemical structure allows for reliable qualitative predictions. The compound's moderate polarity, stemming from the nitro group on the large nonpolar fluorene backbone, suggests good solubility in a range of common organic solvents such as chlorinated hydrocarbons, ethers, and ketones. For applications requiring precise solubility values, the provided detailed experimental protocol based on the isothermal shake-flask method offers a robust and accurate approach for in-house determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of 9,9-Dimethyl-2-nitro-9H-fluorene in their scientific endeavors.

References

- Vertex AI Search. (n.d.). 9,9-Dimethyl-2-nitrofluorene 605644-46-0.

- Vertex AI Search. (n.d.). 9,9-Dimethyl-2-nitro-9H-fluorene CAS NO.605644-46-0.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- PubChem. (n.d.). 9,9-Dimethyl-2-nitro-9H-fluorene.

- MySkinRecipes. (n.d.). 9,9-Dimethyl-2-nitrofluorene.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Cheméo. (n.d.). Chemical Properties of 9H-Fluorene, 2-nitro- (CAS 607-57-8).

- ChemBK. (2024, April 10). 2-Nitro-9,9-diMethylfluorene,9,9-diMethyl-2-nitrofluorene.

Sources

A Technical Guide to the Spectroscopic Characterization of 9,9-Dimethyl-2-nitro-9H-fluorene

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 9,9-Dimethyl-2-nitro-9H-fluorene (C₁₅H₁₃NO₂). Designed for researchers and professionals in drug development and materials science, this document synthesizes predictive data based on established spectroscopic principles and data from analogous compounds. It offers in-depth analysis, validated experimental protocols, and the scientific rationale behind the interpretation of the spectral data.

Molecular Structure and Spectroscopic Overview

9,9-Dimethyl-2-nitro-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The key structural features influencing its spectroscopic signature are:

-

A rigid, planar fluorene backbone: This aromatic system dictates the chemical environment of the protons and carbons, giving rise to characteristic signals in NMR and IR spectroscopy.

-

Two methyl groups at the C9 position: These groups prevent oxidation at this benzylic position, enhancing molecular stability.[1] They provide a distinct singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR and IR spectra.

-

An electron-withdrawing nitro (-NO₂) group at the C2 position: This group significantly influences the electronic distribution within the aromatic system, causing deshielding of nearby protons and carbons, which is observable in NMR. It also possesses strong, characteristic stretching vibrations in the IR spectrum.[2][3]

The molecular structure and numbering system are depicted below.

Caption: Molecular structure of 9,9-Dimethyl-2-nitro-9H-fluorene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra for 9,9-Dimethyl-2-nitro-9H-fluorene are based on established substituent effects and data from analogous compounds like fluorene and its derivatives.[4][5][6]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 9,9-Dimethyl-2-nitro-9H-fluorene in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The electron-withdrawing nitro group strongly deshields adjacent protons (H1, H3). Protons on the unsubstituted ring are expected at more upfield positions, similar to those in 9,9-dimethylfluorene.[7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.3 - 8.4 | d | 1H | H1 | Deshielded by adjacent -NO₂ group. |

| ~ 8.1 - 8.2 | dd | 1H | H3 | Deshielded by -NO₂ group. |

| ~ 7.8 - 7.9 | d | 1H | H4 | Peri-effect from C9, deshielded. |

| ~ 7.6 - 7.7 | d | 1H | H8 | Standard aromatic proton. |

| ~ 7.3 - 7.5 | m | 3H | H5, H6, H7 | Overlapping signals from the unsubstituted ring. |

| 1.5 - 1.6 | s | 6H | C9-(CH ₃)₂ | Equivalent methyl protons, singlet. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon atoms of the nitro-substituted ring are significantly affected. C2, directly attached to the nitro group, will be shifted downfield, while other carbons in that ring will also show shifts due to resonance and inductive effects. Carbons of the unsubstituted ring will have chemical shifts closer to those of 9,9-dimethylfluorene.[8]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 152 | C9a / C4b | Quaternary carbons at ring junctions. |

| ~ 148 - 150 | C2 | Attached to electron-withdrawing -NO₂ group. |

| ~ 140 - 145 | C4a / C8a | Quaternary carbons at ring junctions. |

| ~ 128 - 130 | C5, C8 | Aromatic CH. |

| ~ 125 - 127 | C1, C6 | Aromatic CH. |

| ~ 120 - 123 | C3, C4, C7 | Aromatic CH. |

| ~ 47 - 48 | C9 | Quaternary sp³ carbon. |

| ~ 27 - 28 | C9-(C H₃)₂ | Equivalent methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups. The presence of the aromatic rings and the nitro group will dominate the spectrum of 9,9-Dimethyl-2-nitro-9H-fluorene.

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform an ATR correction and present the data as a transmittance or absorbance spectrum.

Predicted IR Absorption Data

The predicted data is based on the well-established characteristic absorption frequencies for aromatic nitro compounds.[9][10] Conjugation with the aromatic ring typically shifts the N-O stretching bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Methyl (CH₃) |

| ~ 1600, ~1480 | Medium | C=C Stretch | Aromatic Ring Skeletal |

| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Aromatic Nitro |

| 1360 - 1290 | Strong | N-O Symmetric Stretch | Aromatic Nitro |

| 1465 | Medium | C-H Bend (asymmetric) | Methyl (CH₃) |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic C-H |

The two most prominent and diagnostic peaks will be the strong N-O stretching bands, which are a definitive indicator of the nitro group.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum Fragmentation

The molecular weight of C₁₅H₁₃NO₂ is 239.27 g/mol .[11] The electron ionization mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z = 239. The fragmentation pattern will be influenced by the stability of the fluorenyl cation system and the lability of the nitro and methyl groups. The fragmentation of the parent fluorene molecule often involves the loss of hydrogen or acetylene units.[12]

| m/z | Proposed Fragment | Formula | Rationale |

| 239 | [M]⁺ | [C₁₅H₁₃NO₂]⁺ | Molecular Ion |

| 224 | [M - CH₃]⁺ | [C₁₄H₁₀NO₂]⁺ | Loss of a methyl radical. |

| 193 | [M - NO₂]⁺ | [C₁₅H₁₃]⁺ | Loss of a nitro radical. |

| 178 | [M - NO₂ - CH₃]⁺ | [C₁₄H₁₀]⁺ | Loss of a nitro radical followed by a methyl radical. |

| 165 | [C₁₃H₉]⁺ | [C₁₃H₉]⁺ | Fluorenyl cation, from loss of both methyls and the nitro group. |

digraph "Fragmentation_Pathway" { graph [splines=true]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#202124"];M [label="[M]⁺\nm/z = 239"]; M_Me [label="[M - CH₃]⁺\nm/z = 224"]; M_NO2 [label="[M - NO₂]⁺\nm/z = 193"]; M_NO2_Me [label="[M - NO₂ - CH₃]⁺\nm/z = 178"]; Fluorenyl [label="[C₁₃H₉]⁺\nm/z = 165"];

M -> M_Me [label="- •CH₃"]; M -> M_NO2 [label="- •NO₂"]; M_NO2 -> M_NO2_Me [label="- •CH₃"]; M_Me -> M_NO2_Me [label="- •NO₂"]; M_NO2_Me -> Fluorenyl [label="- •CH₃"]; }

Caption: Proposed primary fragmentation pathway for 9,9-Dimethyl-2-nitro-9H-fluorene in EI-MS.

Conclusion

The spectroscopic characterization of 9,9-Dimethyl-2-nitro-9H-fluorene can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust, predictive framework for these analyses. The ¹H and ¹³C NMR spectra will elucidate the detailed carbon-hydrogen structure, with the nitro group causing significant downfield shifts. The IR spectrum is distinguished by two strong, characteristic bands for the N-O stretches, confirming the presence of the nitro functional group. Finally, mass spectrometry will confirm the molecular weight and reveal a fragmentation pattern dominated by the loss of the methyl and nitro substituents. These validated protocols and detailed interpretations serve as a reliable resource for researchers working with this and related fluorene derivatives.

References

-

UCLA Web Resources. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

University of Waterloo. (n.d.). Infrared of nitro compounds - Chemistry. Retrieved from [Link]

-

Bartle, K. D., Jones, D. W., & Matthews, R. S. (1969). High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. Journal of the Chemical Society B: Physical Organic, 209-212. Retrieved from [Link]

-

Mishra, A., et al. (2021). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Frontiers in Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

-

Lumen Learning. (n.d.). Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of fluorene metabolites. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluorene, 2-nitro- IR Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluorene, 2-nitro- Mass Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Fluorene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3. Retrieved from [Link]

-

JKNCHEM. (n.d.). 9,9-Dimethyl-2-nitro-9H-fluorene. Retrieved from [Link]

-

PubChem. (n.d.). 9,9-Dimethyl-2-nitro-9H-fluorene. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluorene, 2-nitro-. Retrieved from [Link]

-

Chemexper. (n.d.). 9,9-Dimethyl-2-nitrofluorene 605644-46-0. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Fluorene at BMRB. Retrieved from [Link]

-

Study.com. (2025). [Chemistry] The 'H NMR spectrum of fluorene has signals at and in a ratio. After heating with. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 С NMR spectrum of 2-nitro-9-fluorenone (NFon) in chloroform-d. Retrieved from [Link]

-

PubChem. (n.d.). 9,9-Dimethylfluorene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluorene, 9,9-dimethyl-. Retrieved from [Link]

-

NIST. (n.d.). Fluorene. Retrieved from [Link]

-

Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. 9,9-Dimethyl-9H-fluorene-2-carbaldehyde|CAS 948300-71-8 [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 4. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Fluorene(86-73-7) 1H NMR [m.chemicalbook.com]

- 6. bmse000524 Fluorene at BMRB [bmrb.io]

- 7. 9,9-Dimethylfluorene(4569-45-3) 1H NMR [m.chemicalbook.com]

- 8. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. docsity.com [docsity.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 9,9-Dimethyl-2-nitro-9H-fluorene | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Frontiers | Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy [frontiersin.org]

Introduction: The Duality of a High-Performance Intermediate

An In-depth Technical Guide to the Thermal Stability of 9,9-Dimethyl-2-nitro-9H-fluorene

9,9-Dimethyl-2-nitro-9H-fluorene is a versatile organic intermediate whose molecular architecture is pivotal in the fields of materials science and drug development. Its rigid, π-conjugated fluorene core provides a robust and thermally stable scaffold, making it a valuable building block for high-performance organic light-emitting diodes (OLEDs) and advanced polymers.[1][2][3] The gem-dimethyl substitution at the C9 position critically enhances this stability by preventing oxidation at an otherwise reactive site, ensuring the longevity required for electronic device applications.[4]

However, the incorporation of an energetic nitro (-NO₂) group introduces a dichotomy. While essential for creating donor-π-acceptor systems and serving as a key synthetic handle for further functionalization, the nitro group is a well-known explosophore.[2][5] This duality necessitates a thorough understanding of the compound's thermal stability. For researchers and process chemists, defining the thermal limits of 9,9-Dimethyl-2-nitro-9H-fluorene is not merely a matter of academic interest; it is a critical prerequisite for ensuring safe handling, preventing runaway reactions, and designing reliable manufacturing processes.

This guide provides a comprehensive analysis of the factors governing the thermal stability of 9,9-Dimethyl-2-nitro-9H-fluorene. We will explore the structural contributions to its stability, detail the essential experimental methodologies for its characterization, propose a likely decomposition pathway, and offer field-proven insights for its safe application.

Section 1: Physicochemical Profile and Structural Analysis

The overall thermal stability of a molecule is a direct consequence of its structure and the bond energies therein. In 9,9-Dimethyl-2-nitro-9H-fluorene, we observe a balance between a highly stable aromatic system and a potentially labile nitro functional group.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 605644-46-0 | [6][7] |

| Molecular Formula | C₁₅H₁₃NO₂ | [1][6] |

| Molecular Weight | 239.27 g/mol | [2][6][7] |

| Appearance | White to yellow crystalline solid/powder | [1][2][7] |

| Melting Point | 103 - 114 °C (217 - 237 °F) | [1][2][7] |

| Boiling Point | ~298 - 373 °C (~568 - 703 °F) | [1][2] |

| Chemical Stability | Stable under standard ambient conditions | [8] |

Structural Contributions to Thermal Behavior:

-

The 9,9-Dimethyl-9H-fluorene Core: The fluorene moiety is an aromatic hydrocarbon known for its rigidity and high thermal stability.[4] The fusion of two benzene rings to a central five-membered ring creates a planar, conjugated system that requires significant energy to disrupt. The substitution at the C9 bridge with two methyl groups is a key engineering feature that sterically shields this position and prevents the formation of fluorenone impurities, thereby enhancing the overall stability of the scaffold.[4]

-

The 2-Nitro Group (-NO₂): The nitro group is the primary determinant of the compound's decomposition behavior. The Carbon-Nitrogen (C-NO₂) bond is typically the weakest link in nitroaromatic compounds and is susceptible to homolytic cleavage at elevated temperatures. This cleavage initiates a cascade of exothermic reactions. While stable at room temperature, intense heating can lead to decomposition, and safety data indicates that the compound can form explosive mixtures with air under such conditions. A safety data sheet for the related compound 2-nitrofluorene notes a decomposition temperature above 190°C, suggesting the thermal liability is significant.[9]

Section 2: A Validated Workflow for Thermal Hazard Assessment

While specific decomposition energy and onset temperature data for 9,9-Dimethyl-2-nitro-9H-fluorene are not widely published, a definitive thermal hazard analysis can be conducted using a multi-technique approach. This workflow ensures that screening-level data informs more advanced, quantitative assessments for a complete safety profile.

Caption: A logical workflow for comprehensive thermal hazard analysis.

Experimental Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To screen for thermal events (melting, decomposition), determine the onset temperature of decomposition (Tₒₙₛₑₜ), and quantify the energy released (ΔHₑₓₒ).